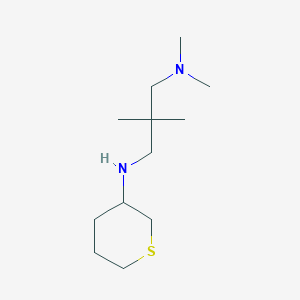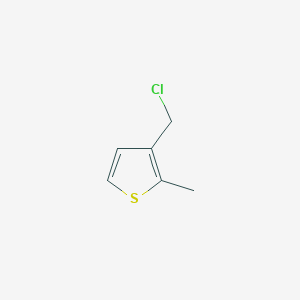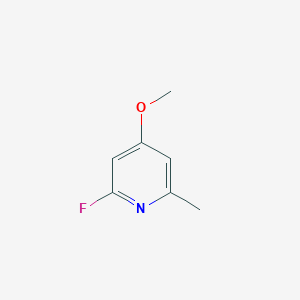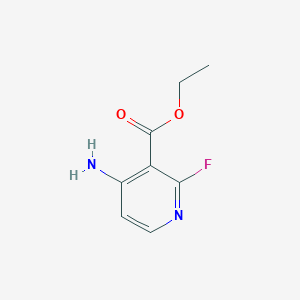
N1,N1,2,2-Tetramethyl-N3-(tetrahydro-2H-thiopyran-3-yl)propane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1,N1,2,2-Tetramethyl-N3-(tetrahydro-2H-thiopyran-3-yl)propane-1,3-diamine: is a specialized diamine compound with a unique structure that includes a tetrahydrothiopyran ring. This compound is known for its high purity and specific molecular weight of 230.41 g/mol . It is utilized in various advanced research and synthesis applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1,N1,2,2-Tetramethyl-N3-(tetrahydro-2H-thiopyran-3-yl)propane-1,3-diamine typically involves multiple steps, including the formation of intermediate compounds. The process often requires precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors and advanced purification techniques to achieve the desired quality. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: N1,N1,2,2-Tetramethyl-N3-(tetrahydro-2H-thiopyran-3-yl)propane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel compounds with specific properties .
Biology: In biological research, it may be used to study enzyme interactions and protein modifications. Its ability to form stable complexes with biomolecules makes it valuable for various assays and experiments .
Medicine: Its unique properties can be leveraged to design targeted therapies and improve the efficacy of existing treatments .
Industry: In industrial applications, it is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism by which N1,N1,2,2-Tetramethyl-N3-(tetrahydro-2H-thiopyran-3-yl)propane-1,3-diamine exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired outcomes in research and industrial applications . The exact pathways and targets depend on the specific context in which the compound is used .
Comparison with Similar Compounds
N,N-Dimethyl-1,3-propanediamine: Used in the production of dyes, ion exchange resins, and as a curing agent for epoxy resins.
N,N-Dimethyl-1,3-propanediamine: Also used as a gasoline additive, plastic antistatic agent, and lubricant detergent.
Uniqueness: N1,N1,2,2-Tetramethyl-N3-(tetrahydro-2H-thiopyran-3-yl)propane-1,3-diamine stands out due to its tetrahydrothiopyran ring, which imparts unique chemical properties and reactivity. This structural feature differentiates it from other similar compounds and enhances its versatility in various applications .
Properties
Molecular Formula |
C12H26N2S |
|---|---|
Molecular Weight |
230.42 g/mol |
IUPAC Name |
N,N,2,2-tetramethyl-N'-(thian-3-yl)propane-1,3-diamine |
InChI |
InChI=1S/C12H26N2S/c1-12(2,10-14(3)4)9-13-11-6-5-7-15-8-11/h11,13H,5-10H2,1-4H3 |
InChI Key |
OMWVPYKKXRQPQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNC1CCCSC1)CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl7-fluoro-1H-pyrrolo[3,2-c]pyridine-4-carboxylate](/img/structure/B15232171.png)
![3-Bromo-6-chloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B15232184.png)

![benzyl N-[1-(azetidin-3-yl)azetidin-3-yl]carbamate;dihydrochloride](/img/structure/B15232191.png)

![2-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)acetic acid](/img/structure/B15232217.png)
![Methyl6-methylthieno[2,3-d]pyrimidine-4-carboxylate](/img/structure/B15232231.png)


![3-(2H,3H-Benzo[3,4-E]1,4-dioxan-6-YL)(3R)-3-aminopropanoic acid](/img/structure/B15232249.png)
![3-Ethoxy-7-azaspiro[3.5]nonan-1-ol](/img/structure/B15232250.png)

![tert-Butyl((3aS,6aR)-tetrahydro-1H-furo[3,4-c]pyrrol-3a(3H)-yl)carbamate](/img/structure/B15232258.png)

